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Compound of Interest

Ethanone, 1-(2-mercapto-3-
thienyl)- (9ClI)

Cat. No.: B582658

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information directly pertaining to CAS number 72900-13-1 is
limited. This guide provides a comprehensive overview based on available data for the
compound and closely related structural analogs, primarily substituted thiophenes and
acetylthiophenes. The information herein should be used for research and informational
purposes, with the understanding that properties and activities of analogous compounds are
presented to infer potential characteristics.

Chemical Identification and Core Properties

The chemical compound associated with CAS number 72900-13-1 is 1-(3-sulfanylthiophen-2-
yl)ethanone, also referred to as Ethanone, 1-(3-mercapto-2-thienyl)-.

Table 1: Chemical Identifiers
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Identifier Value

CAS Number 72900-13-1

IUPAC Name 1-(3-sulfanylthiophen-2-yl)ethanone
Synonyms Ethanone, 1-(3-mercapto-2-thienyl)-
Molecular Formula CeHe0OS2

Molecular Weight 158.24 g/mol

Canonical SMILES CC(=0)C1=C(S)C=Cs1

Table 2: Physicochemical Properties (Predicted and from Analogs)

Property Value Source/Analog

Analog: 1-(Thiophen-2-
Boiling Point ~210-214 °C yl)ethanone[1], 1-(Thiophen-3-
yl)ethanone[2]

Melting Point Not available -

Analog: 1-(3-chlorothiophen-2-

Density ~1.34 g/cm3
yl)ethanone[3]
) Analog: 1-(3-chlorothiophen-2-
Refractive Index ~1.58
yl)ethanone[3]
LogP Not available -

Likely soluble in organic )
N ) Analog: 1-(thiophen-3-
Solubility solvents like chloroform and
yl)ethanone[4]
hexane.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 1-(3-sulfanylthiophen-2-
yl)ethanone is not readily available in the public domain. However, general synthetic strategies
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for related acetylthiophenes can be adapted. A plausible synthetic approach would involve the
acylation of a suitably substituted thiophene precursor.

General Experimental Protocol for Friedel-Crafts Acylation of Thiophene:

This protocol describes a general method for the acylation of thiophene, which can be adapted
for precursors of 1-(3-sulfanylthiophen-2-yl)ethanone.

Reaction Setup: A solution of the thiophene precursor is prepared in an appropriate
anhydrous solvent (e.g., dichloromethane, carbon disulfide) under an inert atmosphere (e.qg.,
nitrogen or argon).

Acylating Agent: An acylating agent, such as acetyl chloride or acetic anhydride, is added to
the solution.

Catalyst: A Lewis acid catalyst (e.g., aluminum chloride, tin(IV) chloride) is added portion-
wise at a controlled temperature, typically 0-5 °C, to initiate the reaction.

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique,
such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Quenching: Upon completion, the reaction is carefully quenched by pouring the mixture into
ice-cold water or a dilute acid solution.

Extraction: The product is extracted into an organic solvent. The organic layers are
combined, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium
sulfate or sodium sulfate).

Purification: The solvent is removed under reduced pressure, and the crude product is
purified by a suitable method, such as distillation or column chromatography.
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Generalized synthetic pathway for acetylthiophenes.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for 1-(3-sulfanylthiophen-2-yl)ethanone is not
available. However, based on its structure and data from analogous compounds, the following
characteristic spectral features can be anticipated:

Table 3: Predicted Spectroscopic Data
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Technique Expected Peaks / Sighals

- Aromatic protons on the thiophene ring

(chemical shifts dependent on substitution).- A
1H NMR _

singlet for the methyl protons of the acetyl

group.- A signal for the sulfhydryl proton.

- A signal for the carbonyl carbon of the acetyl
roup (~190-200 ppm).- Signals for the aromatic
15C NMR group ( -pp ) _9 _
carbons of the thiophene ring.- A signal for the

methyl carbon of the acetyl group.

- A strong absorption band for the carbonyl

(C=0) stretching vibration (~1660-1690 cm~1).-
IR Spectroscopy C-H stretching vibrations for the aromatic and

methyl groups.- S-H stretching vibration for the

sulfhydryl group.

- Amolecular ion peak corresponding to the
M Spect . molecular weight of the compound (158.24
ass Spectrometr
P Y m/z).- Fragmentation patterns characteristic of

an acetylthiophene structure.

Biological Activity and Potential Applications

While there is no specific biological data for 1-(3-sulfanylthiophen-2-yl)ethanone, the thiophene
scaffold is a well-known privileged structure in medicinal chemistry, present in numerous
approved drugs. Thiophene derivatives have been reported to exhibit a wide range of biological
activities.

Potential Areas of Biological Activity:

» Antimicrobial and Antifungal Activity: Many thiophene-containing compounds have
demonstrated potent activity against various bacterial and fungal strains.

» Anti-inflammatory Activity: Substituted thiophenes have been investigated as inhibitors of
inflammatory pathways.
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» Anticancer Activity: Thiophene derivatives have been explored for their potential as
anticancer agents, with some showing activity against various cancer cell lines.

» Kinase Inhibition: The thiophene nucleus is a common feature in many kinase inhibitors,
suggesting that 1-(3-sulfanylthiophen-2-yl)ethanone could potentially interact with protein
kinases.

Mechanism of Action:

The precise mechanism of action for this specific compound is unknown. However, for
thiophene derivatives with biological activity, several mechanisms have been proposed,
including the inhibition of key enzymes or the modulation of signaling pathways. For instance,
some thiophene-based compounds have been shown to inhibit protein kinases involved in cell
proliferation and survival.
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Hypothetical signaling pathway modulation by a thiophene derivative.

Conclusion

1-(3-sulfanylthiophen-2-yl)ethanone (CAS 72900-13-1) is a substituted acetylthiophene for
which specific, publicly available experimental data is scarce. This guide has provided a
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summary of its known identifiers and inferred its potential physicochemical properties, synthetic
routes, and biological activities based on the well-established chemistry and pharmacology of
the thiophene scaffold. Further experimental investigation is required to fully characterize this
compound and explore its potential applications in research and drug development.
Researchers interested in this molecule are encouraged to perform de novo synthesis and
characterization to establish a comprehensive profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. aablocks.com [aablocks.com]

2. 1-(Thiophen-3-yl)ethanone | C6H60S | CID 15116 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. chembk.com [chembk.com]

4. chembk.com [chembk.com]

To cite this document: BenchChem. [Technical Guide: 1-(3-sulfanylthiophen-2-yl)ethanone
(CAS 72900-13-1)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b582658#cas-number-72900-13-1-chemical-
information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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